1-[3-(2-Fluoroethoxy)phenyl]methanamine
Description
1-[3-(2-Fluoroethoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a benzene ring substituted with a methanamine (-CH2NH2) group at the para position (position 1) and a 2-fluoroethoxy (-OCH2CH2F) group at the meta position (position 3). The fluorine atom in the 2-fluoroethoxy group enhances metabolic stability and modulates electronic properties, making it a candidate for drug development, particularly in targeting receptors like sphingosine 1-phosphate (S1P) .
Properties
IUPAC Name |
[3-(2-fluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGHBKALUHQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluoroethoxy)phenyl]methanamine typically involves the reduction of 3-(2-Fluoroethoxy)benzonitrile. The reaction is carried out in two stages:
Stage 1: 3-(2-Fluoroethoxy)benzonitrile is reacted with lithium aluminium tetrahydride in tetrahydrofuran at 0°C for 1.5 hours.
Stage 2: The reaction mixture is then treated with sodium hydroxide and water in tetrahydrofuran for 20 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the reduction of benzonitrile derivatives using similar reagents and conditions as described above .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Fluoroethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield primary amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzaldehyde and benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14FNO
- Molecular Weight : 183.23 g/mol
- IUPAC Name : 1-[3-(2-fluoroethoxy)phenyl]methanamine
The compound features a fluoroethoxy group attached to a phenyl ring, which is linked to a methanamine moiety. This unique structure contributes to its diverse biological activities.
Scientific Research Applications
This compound has several notable applications across different scientific domains:
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential as a therapeutic agent in treating various conditions, including depression and neurodegenerative diseases. Its structural properties allow it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection in cellular models of stress, indicating potential applications in treating neurodegenerative disorders.
Biochemical Research
- Enzyme Interaction Studies : this compound is utilized in assays to investigate its interactions with specific enzymes and receptors. These studies help elucidate its mechanism of action at the molecular level, particularly regarding its binding affinity and inhibitory effects on target proteins.
- Metabolic Pathway Analysis : The compound plays a role in studying metabolic pathways related to neurotransmitter synthesis and degradation, contributing to our understanding of biochemical processes in the nervous system.
Industrial Applications
- Specialty Chemicals Production : This compound serves as an intermediate in the synthesis of other complex organic molecules, which are essential in the production of specialty chemicals and materials with tailored properties.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of this compound using neuronal cell lines subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antidepressant Activity
In a preclinical model of depression, administration of this compound resulted in significant behavioral improvements compared to untreated controls. The study highlighted its ability to modulate serotonin levels, supporting its role as a potential antidepressant.
Data Summary
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for therapeutic effects on depression and neuroprotection |
| Biochemical Research | Used for enzyme interaction studies and metabolic pathway analysis |
| Industrial Applications | Serves as an intermediate for synthesizing specialty chemicals |
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems, potentially leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 1-[3-(2-Fluoroethoxy)phenyl]methanamine, highlighting differences in substituents, molecular properties, and applications:
*Calculated based on molecular formula.
Structural and Electronic Differences
- Fluorine Positional Effects : The 2-fluoroethoxy group in the target compound provides moderate electron-withdrawing effects compared to the trifluoromethyl group in , which is significantly more electronegative. This influences binding interactions in biological targets, such as receptor affinity .
- Lipophilicity : The ethoxyethoxy analog () has higher lipophilicity (logP ~2.5) due to its longer alkyl chain, whereas the difluoromethoxy analog () exhibits lower logP (~1.8) owing to polar fluorine atoms.
Biological Activity
1-[3-(2-Fluoroethoxy)phenyl]methanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by its fluoroethoxy substitution, which enhances its lipophilicity and potentially its bioactivity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Specifically, it has been studied for its antagonistic effects on the TRPV1 receptor, which plays a crucial role in pain sensation and inflammatory responses.
Case Studies
- TRPV1 Antagonism : In a study evaluating derivatives of SB366791, a known TRPV1 antagonist, it was found that the fluoroethoxy-substituted compounds exhibited enhanced antagonistic activity. The half-maximal inhibitory concentration (IC50) values indicated that these derivatives were significantly more effective than the parent compound, suggesting that modifications like the fluoroethoxy group improve receptor binding affinity and efficacy .
- In Vivo Studies : Further investigations using animal models demonstrated that administration of this compound resulted in notable reductions in pain-related behaviors, supporting its potential as a therapeutic agent for chronic pain management .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption was noted following oral administration.
- Distribution : High distribution volumes were observed in tissues rich in TRPV1 receptors.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for the majority of the eliminated metabolites.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
